

A Technical Guide to the FTIR and Mass Spectrometry of Allyloxy Propanol

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Compound of Interest

Compound Name: *Allyloxy propanol*

Cat. No.: *B3427768*

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This technical guide provides an in-depth analysis of 3-allyloxy-1,2-propanediol, a common isomer of **allyloxy propanol**, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This document outlines the spectral data, experimental protocols, and key interpretive workflows to aid in the identification and characterization of this compound.

Spectroscopic Data Analysis

The following sections present the quantitative data derived from FTIR and mass spectrometry analyses of 3-allyloxy-1,2-propanediol.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of 3-allyloxy-1,2-propanediol is characterized by the presence of hydroxyl, ether, and alkene functional groups. The principal absorption bands are summarized in the table below. The presence of a broad O-H stretching band is a key feature of alcohols, while the C-O stretching vibrations are indicative of both the alcohol and ether moieties.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H	Stretching
~3080	=C-H	Stretching
~2920	C-H (sp ³)	Asymmetric Stretching
~2860	C-H (sp ³)	Symmetric Stretching
~1645	C=C	Stretching
~1450	C-H	Bending
~1100	C-O (Ether)	Stretching
~1050	C-O (Alcohol)	Stretching

Mass Spectrometry Data

The electron ionization mass spectrum of 3-allyloxy-1,2-propanediol is presented below. The fragmentation pattern is consistent with the structure of a glycerol ether.^{[3][4]} The molecular ion peak is often weak or absent in the mass spectra of alcohols.^[5] The fragmentation of 3-allyloxy-1,2-propanediol is characterized by alpha-cleavage and the loss of neutral molecules.^{[3][4]}

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C ₃ H ₅] ⁺ (Allyl cation)
57	85	[C ₃ H ₅ O] ⁺
75	40	[M - C ₃ H ₅ O] ⁺ or [M - 57] ⁺
101	15	[M - CH ₂ OH] ⁺ or [M - 31] ⁺
132	<5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of FTIR and mass spectra for a liquid sample such as **allyloxy propanol**.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences.
- Sample Application: Place a small drop of the neat liquid **allyloxy propanol** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
- Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is then automatically subtracted.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

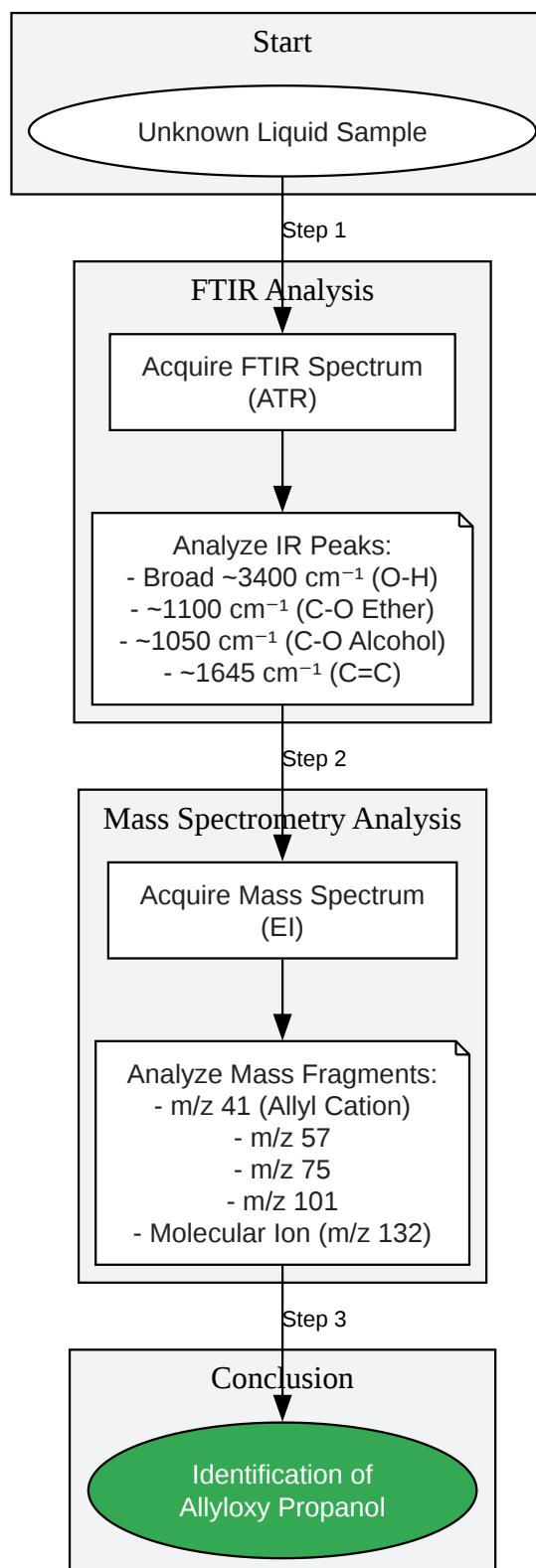
Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Preparation: Prepare a dilute solution of the **allyloxy propanol** sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be approximately $1 \mu\text{g}/\mu\text{L}$.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

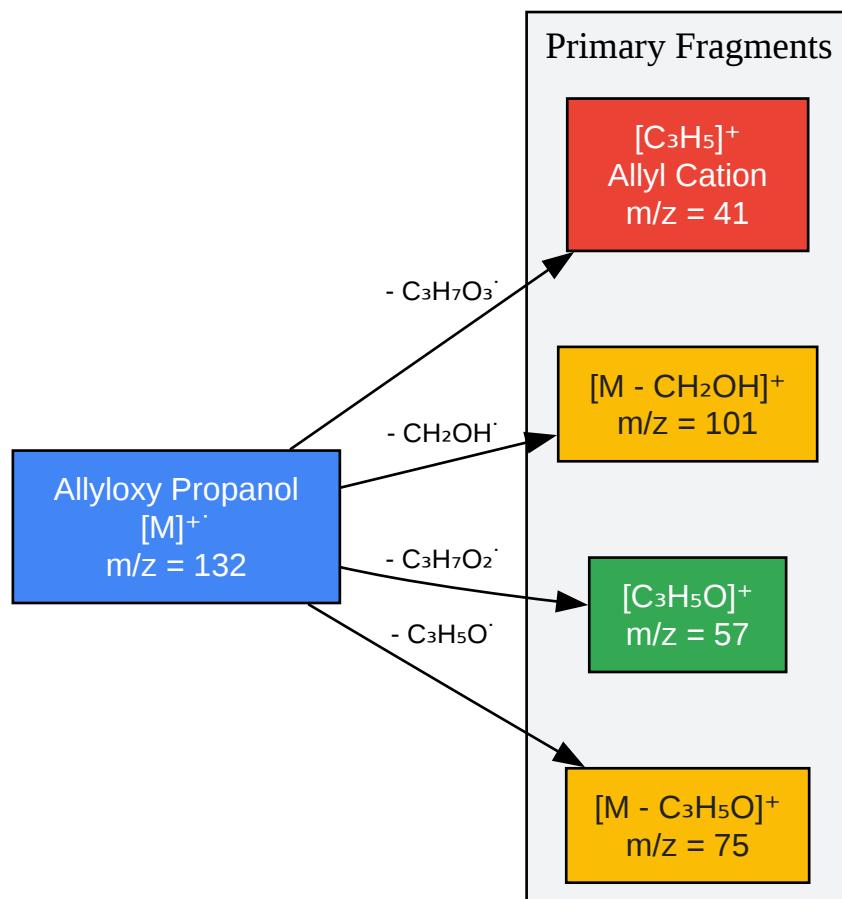
Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for sample analysis and the fragmentation pathway of **allyloxy propanol**.



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Caption: Experimental workflow for the identification of **allyloxy propanol**.



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Caption: Proposed mass spectrometry fragmentation pathway for **allyloxy propanol**.

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